Ethyl-3-(Piperazin-1-ylmethyl)-1-benzothiophen-2-carboxylat-Dihydrochlorid

Übersicht

Beschreibung

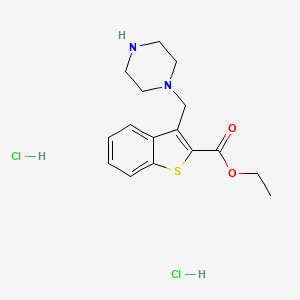

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C16H22Cl2N2O2S and its molecular weight is 377.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung bakterieller Infektionen untersucht. Eine im Russian Journal of Organic Chemistry veröffentlichte Studie beschrieb die Synthese neuer Derivate von 3-(Piperazin-1-yl)-1,2-benzothiazol, die die Kernstruktur unserer Zielverbindung enthält . Diese Derivate zeigten eine signifikante antibakterielle Aktivität, insbesondere gegen Stämme wie Bacillus subtilis und Staphylococcus aureus. Es wird vermutet, dass das Vorhandensein des Piperazin-Restes die Fähigkeit der Verbindung zur Wechselwirkung mit bakteriellen Zellmembranen verbessert, was zu ihrer antibakteriellen Wirksamkeit führt.

Entwicklung von Antipsychotika

Verbindungen, die die Piperazingruppe enthalten, wurden aufgrund ihrer antagonistischen Wirkungen auf Dopamin- und Serotoninrezeptoren als potenzielle Antipsychotika identifiziert . Ethyl-3-(Piperazin-1-ylmethyl)-1-benzothiophen-2-carboxylat-Dihydrochlorid könnte als Vorläufer oder Leitverbindung bei der Synthese neuer Antipsychotika dienen, um zur Behandlung von Störungen wie Schizophrenie beizutragen.

Antivirale Forschung

Piperazinderivate sind bekannt für ihre antiviralen Eigenschaften, einschließlich der Aktivität gegen HIV-1 . Durch Modifizierung der Ethylgruppe oder des Benzothiophen-Restes können Forscher Analoga erzeugen, die die virale Replikation oder Proteinfunktion hemmen könnten, was einen Weg zu neuen antiviralen Therapien eröffnet.

Krebstherapie

Die strukturelle Flexibilität von Piperazin-haltigen Verbindungen ermöglicht die Entwicklung von gezielten Krebstherapien. Diese Verbindungen können so konzipiert werden, dass sie mit spezifischen zellulären Signalwegen oder Proteinen interferieren, die in Krebszellen überexprimiert werden, wodurch ein gezielter Ansatz zur Behandlung ermöglicht wird .

Behandlung neurologischer Störungen

Die Modulation von Neurotransmittersystemen durch Piperazinderivate macht sie zu Kandidaten für die Behandlung neurologischer Störungen. Durch die Wirkung auf Rezeptoren im zentralen Nervensystem könnten diese Verbindungen möglicherweise Symptome von Krankheiten wie Parkinson oder Alzheimer lindern .

Chemische Synthese und Katalyse

In der synthetischen Chemie dienen Piperazinderivate als Zwischenprodukte und Katalysatoren für verschiedene Reaktionen. Ihre einzigartigen chemischen Eigenschaften können die Synthese komplexer Moleküle erleichtern, wodurch sie zu wertvollen Werkzeugen bei der Entwicklung neuer Materialien und Chemikalien werden .

Landwirtschaftliche Chemikalien

Die Vielseitigkeit von Piperazinverbindungen erstreckt sich auf die Landwirtschaft, wo sie zur Entwicklung von Pestiziden und Herbiziden eingesetzt werden können. Ihre biologische Aktivität kann zur Abwehr von Schädlingen und Krankheiten an Nutzpflanzen genutzt werden, was zu einer höheren landwirtschaftlichen Produktivität beiträgt .

Wirkmechanismus

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the known activities of piperazine derivatives, it’s plausible that this compound may affect pathways related to dopamine and serotonin signaling . These pathways play crucial roles in various physiological processes, including mood regulation and the reward system.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Some piperazine derivatives have been found to exhibit antibacterial activity . Therefore, it’s plausible that this compound may have similar effects.

Eigenschaften

IUPAC Name |

ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S.2ClH/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15;;/h3-6,17H,2,7-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGACHGSXAAHHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)

![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)